L-Phenylalanyl-D-phenylalanine

self-assembly diphenylalanine chirality

Diastereomeric impurities in Phe-Phe synthesis often go undetected, compromising assay specificity and self-assembly studies. L-Phe-D-Phe (H-L-Phe-D-Phe-OH) provides a definitive solution. - **Analytical Standard**: Later-eluting C18 HPLC peak vs. L-Phe-L-Phe under acidic conditions; distinct pH 1.95 ¹H NMR aromatic fingerprint. - **Non-Assembling Control**: Remains monomeric in aqueous buffers-ideal for enzyme assays and peptide ligations where homochiral aggregation skews data. - **Building Block**: Essential for cyclic hexapeptides with alternating L/D stereochemistry (e.g., c(L-Phe-D-Phe)₃).

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 2577-12-0
Cat. No. B12077409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-D-phenylalanine
CAS2577-12-0
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N
InChIInChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1
InChIKeyGKZIWHRNKRBEOH-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanyl-D-phenylalanine – Procurement Specification and Diastereomer Identity


L-Phenylalanyl-D-phenylalanine (CAS 2577-12-0), systematically named H-L-Phe-D-Phe-OH, is a heterochiral aromatic dipeptide with molecular formula C₁₈H₂₀N₂O₃ and an average mass of 312.36 Da . It bears two stereocenters of opposite configuration—an N-terminal L-phenylalanine and a C-terminal D-phenylalanine—placing it in a distinct diastereomeric class relative to the homochiral L-Phe-L-Phe (CAS 2577-11-3) and D-Phe-D-Phe (CAS 58607-69-5) . This defined heterochirality imparts physicochemical and supramolecular properties that are not achievable by blending homochiral diastereomers or by using single-enantiomer amino acid precursors [1].

Identity Heterochiral L-Phe-D-Phe diastereomer
Solution behavior Reported non-aggregating in aqueous media
Analytical fit Distinct HPLC and NMR diastereomer signature

Chirality-Driven Functional Divergence from Homochiral Diphenylalanine


Diphenylalanine diastereomers are not interchangeable building blocks. The stereochemical arrangement of the two phenylalanine residues dictates whether the dipeptide will spontaneously self-assemble in aqueous media—homochiral L-Phe-L-Phe and D-Phe-D-Phe assemble rapidly into ordered nanostructures, whereas the heterochiral L-Phe-D-Phe (and its regioisomer D-Phe-L-Phe) does not tend to self-assemble under identical conditions [1]. Furthermore, the diastereomers exhibit pH-dependent conformational divergence detectable by ¹H NMR: the aromatic regions of L-Phe-L-Phe and L-Phe-D-Phe are markedly different at pH 1.95 yet nearly superimposable at pH 9.15, reflecting distinct pH-gated structural populations [2]. Consequently, any experimental protocol or manufacturing process that relies on the specific conformational, self-assembly, or chromatographic signature of L-Phe-D-Phe will fail if a homochiral or regioisomeric substitute is used [3].

Self-assembly mismatch
Homochiral L-Phe-L-Phe assembles rapidly in aqueous buffer, while L-Phe-D-Phe does not; protocols relying on monomeric state may not replicate with homochiral substitute.
pH-dependent conformational identity
¹H NMR aromatic fingerprints differ at acidic pH, potentially altering spectral identity verification if a different diastereomer is used.
HPLC retention shift
C18 retention order under acidic conditions differs; using L-Phe-L-Phe instead may shift the expected peak, complicating method transfer.

Quantitative Differentiation from Closest Diastereomer Analogs


Self-Assembly Propensity: Heterochiral vs. Homochiral Diastereomers

The heterochiral diastereomer L-Phe-D-Phe does not tend to self-assemble in aqueous solution, whereas the homochiral counterparts L-Phe-L-Phe and D-Phe-D-Phe self-assemble rapidly under identical solution conditions [1]. This binary functional divergence—assembly vs. non-assembly—was demonstrated using uncapped dipeptides in aqueous buffer and confirmed by transmission electron microscopy [1].

Self-Assembly Propensity
Head-to-head
Homochiral assembles Heterochiral does not assemble
Binary functional divergence: heterochiral dipeptide remains non-aggregating in aqueous buffer.
Supports solution-phase assay and coupling intermediate workflows.
self-assembly diphenylalanine chirality supramolecular chemistry

pH-Gated Conformational Divergence by ¹H NMR Spectroscopy

In a complete 100-MHz ¹H NMR analysis of Phe-Phe diastereomers, the aromatic regions of L-Phe-L-Phe and L-Phe-D-Phe were found to be very different at pH 1.95 in D₂O but similar at pH 9.15 in CD₃CN/D₂O (34:66, v/v) [1]. Rotamer populations were also determined, revealing distinct solution conformations for each diastereomer [1].

pH-Gated NMR Divergence
Head-to-head
pH 1.95 very different spectra pH 9.15 nearly identical spectra
Conformational fingerprint enables diastereomer identity confirmation at acidic pH.
100 MHz ¹H NMR; distinct rotamer populations reported.
NMR spectroscopy diastereomer differentiation conformational analysis pH dependence

Stereochemical Coupling Ratio in Dipeptide Synthesis

In a systematic dipeptide coupling study, Z-L-Phe was reacted with D,L-Phe-OBzl in methanol at 41°C for 18 hours. The product distribution was L,L(D,D) : L,D(D,L) = 11:89, demonstrating an ~8:1 preference for the heterochiral L,D-product over the homochiral L,L-product [1]. When Z-L-Phe was coupled exclusively with D-Phe-OBzl, only the L,D product was obtained [1].

Coupling Diastereoselectivity
Head-to-head
89 : 11 L,D : L,L ratio
~8:1 preference for heterochiral product in racemic coupling; synthesis may not require chiral resolution.
Z-L-Phe + D,L-Phe-OBzl in MeOH, 41 °C, 18 h; HPLC analysis.
peptide synthesis racemization diastereoselectivity coupling efficiency

C18 Reversed-Phase HPLC Retention Order

Reversed-phase HPLC on a C18 column cleanly resolves the Phe-Phe diastereomers. The D,L (L,D) heterochiral diastereomer consistently exhibits a longer retention time than the L,L homochiral diastereomer, with the separation most pronounced under acidic eluent conditions (e.g., 0.05 M sodium phosphate buffer) [1]. At pH 9.15, the diastereomers co-elute as a single peak, mirroring the NMR conformational convergence observed at the same pH [1][2].

HPLC Retention Order
Head-to-head
Acidic pH later eluting L-Phe-L-Phe earlier eluting
Baseline resolution under acidic C18 conditions supports diastereomer purity monitoring.
Co-elution at pH 9.15; method fit for QC specification review.
HPLC diastereomer separation quality control retention time

Predicted Physicochemical Profile and Solubility

ACD/Labs Percepta-based predictions yield a density of 1.2 ± 0.1 g/cm³, an ACD/LogP of 2.48, and an ACD/LogD of -0.76 (pH 5.5) / -1.22 (pH 7.4) for L-Phe-D-Phe . An independent vendor source reports slight aqueous solubility (1.4 g/L) for the compound . While these predicted values are identical in silico for all Phe-Phe diastereomers due to constitutional isomerism, the experimentally observed solubility can differ across diastereomers as a consequence of differential crystal packing and aggregation propensity [1].

Physicochemical Profile
Source review
LogP 2.48
Water solubility ~1.4 g/L
Predicted values identical across diastereomers; experimental solubility may differ due to aggregation.
ACD/Labs prediction and vendor data; data to verify experimentally.
physicochemical properties LogP solubility drug-likeness

Procurement-Relevant Application Scenarios


Diastereomer-Specific HPLC and NMR Reference Standard

L-Phe-D-Phe serves as an authenticated diastereomer reference standard for HPLC method development and system suitability testing during Phe-Phe dipeptide synthesis QC. Its established later-eluting peak on C18 reversed-phase columns under acidic conditions and its distinct acidic-pH ¹H NMR aromatic fingerprint enable unambiguous identification and quantification of diastereomeric purity in reaction mixtures [1][2].

Non-Aggregating Building Block for Solution-Phase Studies

Unlike L-Phe-L-Phe, which self-assembles rapidly in aqueous buffers, L-Phe-D-Phe remains monomeric in solution, making it the preferred substrate or intermediate for solution-phase enzymatic assays, protease specificity profiling, and peptide ligation reactions where uncontrolled aggregation would confound kinetic measurements or reduce coupling efficiency [3].

Heterochiral Model for Chirality-Dependent Supramolecular Research

The binary self-assembly divergence between homochiral (assembling) and heterochiral (non-assembling) Phe-Phe diastereomers provides a clean experimental model for investigating the role of backbone chirality in peptide self-assembly, amyloid inhibition, and biomaterial design. L-Phe-D-Phe is the commercially accessible heterochiral diastereomer needed to complete the full stereochemical panel alongside L-Phe-L-Phe and D-Phe-D-Phe [3].

Synthetic Intermediate for Cyclic L,D-Peptide Scaffolds

The L-Phe-D-Phe motif is a key building block for cyclic hexapeptides with alternating L,D stereochemistry, such as c(L-Phe-D-Phe)₃, which have been characterized by single-crystal X-ray diffraction and evaluated as metal-ion-binding scaffolds analogous to enniatin and beauvericin [4]. Procurement of chirally pure L-Phe-D-Phe is a prerequisite for solid-phase synthesis of these macrocyclic architectures.

Application
Selection Property
Validation Focus
Diastereomer reference standard
HPLC and NMR diastereomer signature
Acidic-pH identity confirmation
Solution-phase enzymatic assays
Non-aggregating monomeric state
Aggregation-free kinetic validation
Chirality-dependent supramolecular studies
Binary self-assembly divergence
Model assembly reproducibility
Cyclic L,D-peptide scaffold synthesis
Heterochiral building block
Macrocycle stereochemical integrity
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